molecular formula C8H14N2O B2561555 (1-t-butyl-1H-pyrazol-4-yl)methanol CAS No. 861135-89-9

(1-t-butyl-1H-pyrazol-4-yl)methanol

Cat. No. B2561555
M. Wt: 154.213
InChI Key: LLFDPQHSIQKDQD-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with a t-butyl group attached at the 1-position.


Synthesis Analysis

While specific synthesis methods for “(1-t-butyl-1H-pyrazol-4-yl)methanol” are not available, pyrazole derivatives can be synthesized through various methods. For example, one study describes the synthesis of a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, depending on the substituents attached to the pyrazole ring. The structure typically includes a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .

Scientific Research Applications

Pyrazole Derivatives Synthesis and Bioevaluation

Pyrazoles, including compounds structurally related to "(1-t-butyl-1H-pyrazol-4-yl)methanol," are vital in developing agrochemical and pharmaceutical products due to their significant biological activities. Novel synthesis methods under microwave conditions have enabled the creation of a new series of pyrazole derivatives, characterized by their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Methanol in Fuel and Energy Systems

Research has expanded into methanol's role as a biofuel, highlighting its superior physical and thermodynamic properties over shorter-chain alcohols like ethanol. Studies emphasize methanol's potential in enhancing the performance, combustion, and emission characteristics of spark ignition (SI) engines, positioning it as a promising alternative fuel (Ibham Veza et al., 2020). Additionally, the catalytic conversion processes for methanol to hydrogen for fuel cell applications are under active exploration, showcasing the advancements in catalyst development and reactor technology for efficient hydrogen production (G. García et al., 2021).

Methanol as a Chemical Feedstock

Methanol's utility extends beyond fuel applications, serving as a critical feedstock in producing various chemicals. The synthesis of methyl tert-butyl ether (MTBE) from methanol, for instance, underscores methanol's role in improving fuel octane levels and reducing emissions. Advances in polymer membrane technology for separating methanol in the production of MTBE highlight the ongoing research to optimize methanol's industrial applications (A. Pulyalina et al., 2020).

Future Directions

Research into pyrazole derivatives is ongoing, with many studies exploring their potential applications in medicinal chemistry. For example, some pyrazole derivatives have shown promising anti-inflammatory effects , suggesting potential future directions for research.

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFDPQHSIQKDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-t-butyl-1H-pyrazol-4-yl)methanol

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 1.25 g of lithium aluminum hydride was suspended in 100 ml of tetrahydrofuran, and a solution of 5.01 g of methyl 1-t-butyl-1H-pyrazole-4-carboxylate in 50 ml of tetrahydrofuran was added dropwise at 0° C. over 30 minutes. Thereafter, the mixture was stirred at room temperature for 7 hours. The reaction mixture was cooled to 0° C. and 10 ml of a 1 mol/L aqueous potassium hydroxide solution was then added dropwise. Produced precipitates were filtered and washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.02 g of (1-t-butyl-1H-pyrazol-4-yl)methanol.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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